N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide, also known as AZD5363, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. It is a member of the class of drugs known as AKT inhibitors, which target the AKT signaling pathway that is often dysregulated in cancer cells.
Mécanisme D'action
N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide inhibits the activity of AKT, a protein kinase that is involved in cell growth, survival, and metabolism. AKT is often overactive in cancer cells, leading to increased cell proliferation and survival. By inhibiting AKT, this compound blocks these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been reported to improve insulin sensitivity and glucose uptake in skeletal muscle cells, suggesting a potential role in the treatment of diabetes. It has also been shown to enhance the efficacy of radiation therapy in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide is its specificity for AKT, which reduces the risk of off-target effects. However, like many small molecule inhibitors, it can be challenging to achieve sufficient drug concentrations in vivo. Additionally, the development of resistance to AKT inhibitors is a potential limitation that may need to be addressed in future studies.
Orientations Futures
There are several potential future directions for research on N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide. One area of interest is the identification of biomarkers that can predict response to the drug in cancer patients. Another potential direction is the exploration of combination therapies that may enhance the efficacy of this compound. Finally, further studies are needed to investigate the potential role of this compound in the treatment of other diseases, such as diabetes.
Méthodes De Synthèse
The synthesis of N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide has been described in several publications. One approach involves the reaction of 4-methoxybenzoyl chloride with 2-aminobenzamide to form 2-[(4-methoxybenzoyl)amino]benzamide. This compound is then reacted with 1-(1-azepanylcarbonyl)-2-methylpropylamine to yield this compound.
Applications De Recherche Scientifique
N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and prostate cancer. It has shown promising results in inhibiting the growth and survival of cancer cells in vitro and in vivo. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients.
Propriétés
IUPAC Name |
N-[1-(azepan-1-yl)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4/c1-18(2)23(26(32)29-16-8-4-5-9-17-29)28-25(31)21-10-6-7-11-22(21)27-24(30)19-12-14-20(33-3)15-13-19/h6-7,10-15,18,23H,4-5,8-9,16-17H2,1-3H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQNLUPKKNRALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.